molecular formula C18H18Cl3FN4OS B12457162 Afuresertib HCl

Afuresertib HCl

Cat. No.: B12457162
M. Wt: 463.8 g/mol
InChI Key: YFQJOPFTGMHYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of afuresertib hydrochloride involves multiple steps, including the formation of key intermediates and final coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent quality .

Chemical Reactions Analysis

Afuresertib hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing/reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key kinase in the PI3K/AKT signaling pathway. This pathway is involved in regulating cell proliferation, survival, and apoptosis. By inhibiting AKT, afuresertib hydrochloride disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of downstream signaling molecules such as mTOR and GSK-3β .

Comparison with Similar Compounds

Afuresertib hydrochloride is unique among AKT inhibitors due to its broad-spectrum activity and favorable safety profile. Similar compounds include:

Afuresertib hydrochloride stands out due to its oral bioavailability, low-nanomolar potency, and clinical efficacy in multiple tumor types .

Properties

Molecular Formula

C18H18Cl3FN4OS

Molecular Weight

463.8 g/mol

IUPAC Name

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H

InChI Key

YFQJOPFTGMHYNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl

Origin of Product

United States

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